molecular formula C25H26N2O2 B6291445 (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 1092582-89-2

(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Cat. No.: B6291445
CAS No.: 1092582-89-2
M. Wt: 386.5 g/mol
InChI Key: OQLUHXFWGUDHNB-FNAHDJPLSA-N
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Description

“(3aR,3a’R,8aS,8a’S)-2,2’-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)” is a chemical compound with the molecular formula C26H20N2O2 . It has a molecular weight of 392.4 g/mol . The compound has a complex structure with two indeno[1,2-d]oxazole rings connected by a pentane link .


Molecular Structure Analysis

The compound has a complex structure with two indeno[1,2-d]oxazole rings connected by a pentane link . The compound has four defined atom stereocenters .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 392.4 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass and the monoisotopic mass of the compound are 392.152477885 g/mol . The topological polar surface area of the compound is 43.2 Ų . The compound has a heavy atom count of 30 .

Properties

IUPAC Name

(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUHXFWGUDHNB-FNAHDJPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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